molecular formula C11H15ClO3S B13628851 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride

Cat. No.: B13628851
M. Wt: 262.75 g/mol
InChI Key: VMPRVGFKINYYOC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-(p-tolyloxy)propanol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially participate in such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Scientific Research Applications

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in various chemical transformations, including the formation of sulfonate esters and sulfonamides .

Comparison with Similar Compounds

2-Methyl-3-(p-tolyloxy)propane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

These comparisons highlight the unique reactivity and selectivity of this compound, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-methyl-3-(4-methylphenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-9-3-5-11(6-4-9)15-7-10(2)8-16(12,13)14/h3-6,10H,7-8H2,1-2H3

InChI Key

VMPRVGFKINYYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)CS(=O)(=O)Cl

Origin of Product

United States

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